4-Benzyl-3-methyloxazolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-Benzyl-3-methyloxazolidin-2-one typically involves the cyclization of 1,2-aminoalcohols or N-alkoxycarbonyl aminoalcohols . One common method includes the use of phosgene, urea, or diethyl carbonate as reagents to facilitate the cyclization process . Industrial production methods often employ these reagents under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
4-Benzyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
4-Benzyl-3-methyloxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methyloxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis . This bacteriostatic effect is crucial for its antibacterial properties. The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds .
Comparison with Similar Compounds
4-Benzyl-3-methyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid . These compounds share a similar mechanism of action but differ in their potency and spectrum of activity. Linezolid and tedizolid are more potent against multidrug-resistant Gram-positive bacteria . The unique structural features of this compound make it a valuable compound for specific applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-benzyl-3-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-10(8-14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLCRGKHDWKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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